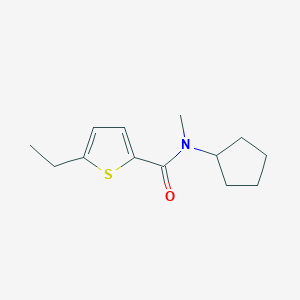
N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide, also known as CT-3, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cannabinoids, which are compounds that interact with the endocannabinoid system in the body. The endocannabinoid system is involved in various physiological processes, including pain sensation, mood regulation, and immune function. The potential therapeutic applications of CT-3 are based on its ability to modulate the endocannabinoid system, which may have beneficial effects in various medical conditions.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide is based on its interaction with the endocannabinoid system. N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide binds to the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. By modulating the CB2 receptor, N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide may have anti-inflammatory and immunomodulatory effects, which may be beneficial in various medical conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide have been investigated in several studies. N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide has been shown to reduce inflammation in animal models of arthritis, and may also have neuroprotective effects in models of neurodegenerative diseases. N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide has also been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases. Additionally, N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide has been shown to have analgesic effects, which may be useful in the treatment of chronic pain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide for lab experiments is its high potency and selectivity for the CB2 receptor. This allows for precise modulation of the endocannabinoid system, which may be useful in investigating the role of this system in various physiological processes. However, one limitation of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide. One area of interest is the use of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide in the treatment of autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another potential application is the use of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the safety and efficacy of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide in humans, which may pave the way for the development of new therapeutics based on this compound.
Métodos De Síntesis
The synthesis of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-cyclopentylmethylamine to form the amide intermediate, which is subsequently treated with methyl iodide to obtain the final product, N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide. The synthesis of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One of the main areas of research has been the use of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide in the treatment of pain. Studies have shown that N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide has analgesic effects in animal models of pain, and may be effective in the treatment of chronic pain conditions. N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide has also been investigated for its potential anti-inflammatory effects, which may be beneficial in conditions such as arthritis.
Propiedades
IUPAC Name |
N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-3-11-8-9-12(16-11)13(15)14(2)10-6-4-5-7-10/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIKINYVFBTEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)




![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)
![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)


![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]acetamide](/img/structure/B7505201.png)
![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)

